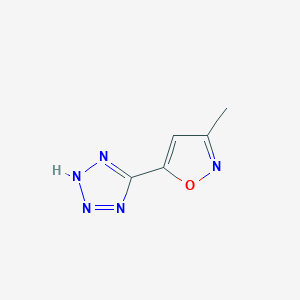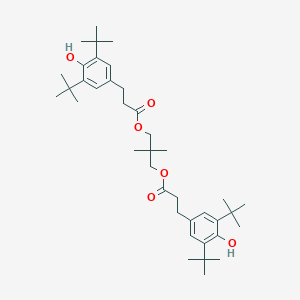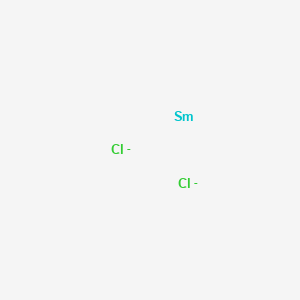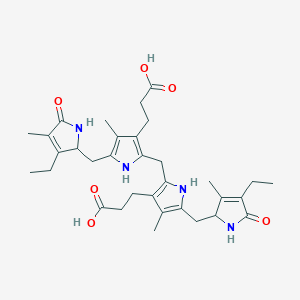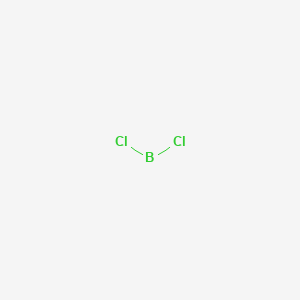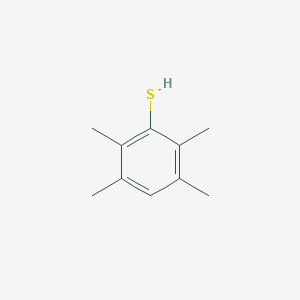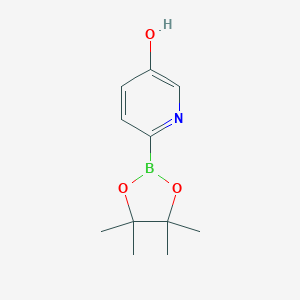
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol often involves substitution reactions and Suzuki reactions. One study reports the synthesis of related compounds by a three-step substitution reaction, confirmed through FTIR, NMR, and mass spectrometry, and also involves X-ray diffraction for crystallographic analysis (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of these compounds is typically determined using techniques like X-ray diffraction and density functional theory (DFT). For example, a study by Huang et al. (2021) used DFT to calculate the molecular structure, which was consistent with the crystal structures determined by X-ray diffraction. This study also explored the molecular electrostatic potential and frontier molecular orbitals using DFT, revealing some of the physicochemical properties of the compounds.
Chemical Reactions and Properties
Chemical reactivity and properties of such compounds are influenced by their molecular structure. The orientation of the dioxaborolane ring with respect to the pyridine ring and the bond angles of the BO2 group are key structural features that impact reactivity. The study by Sopková-de Oliveira Santos et al. (2003) compared the structure of a pyridin-2-ylboron derivative to its regioisomer and found differences in the orientation and bond angles, which affected their chemical reactivity (Sopková-de Oliveira Santos et al., 2003).
Physical Properties Analysis
The physical properties, such as the crystalline structure and vibrational spectral studies, are important for understanding the behavior of these compounds. Jin et al. (2023) studied the crystal structure of a similar compound through single crystal X-ray analysis, followed by DFT calculations for crystallographic and conformational analysis (Jin et al., 2023).
科学的研究の応用
Chemical Synthesis and Structural Analysis
Synthesis and Crystallography : This compound has been synthesized and structurally analyzed using various techniques like FTIR, NMR spectroscopy, mass spectrometry, X-ray diffraction, and density functional theory (DFT). For example, derivatives of the compound were obtained through a three-step substitution reaction, with their structures confirmed by these methods. The molecular structures were further calculated using DFT and compared with X-ray diffraction values, revealing that the molecular structures optimized by DFT are consistent with the crystal structures determined by X-ray diffraction (Huang et al., 2021).
Conformational Analysis : Conformational and crystallographic analyses of these compounds have been performed, indicating the consistency of molecular structures from DFT calculations with those determined by single crystal X-ray diffraction. Molecular electrostatic potential and frontier molecular orbitals of these compounds were also investigated using DFT, revealing some of their physicochemical properties (Huang et al., 2021).
Role in Suzuki Coupling Reactions
Suzuki Coupling and Synthesis of Medicinal Compounds : The compound and its derivatives play a role in the Suzuki coupling reactions, which are pivotal in synthesizing medicinally important compounds. For instance, an optimized synthesis process involving the compound has been developed for 3-(hetero)aryl pyrazolo[1,5-a]pyridines, a class of compounds with significant medicinal relevance (Bethel et al., 2012).
Application in Organic Syntheses : This compound has been used in various organic syntheses, including the preparation of 3-pyridin-3-ylquinoline via Suzuki coupling (Li et al., 2005).
Polymer Synthesis and Properties
In Polymer Chemistry : The compound has applications in polymer chemistry, such as in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units in the main chain. These polymers exhibit various properties like solubility in common organic solvents and distinct molecular weights (Welterlich et al., 2012).
Luminescent Properties in Copolymers : This compound is used in the synthesis of fluorene copolymers with DCM pendants, which exhibit luminescent properties. These copolymers show emission in both the main chain and DCM units and have potential applications in the field of photoluminescence (Cheon et al., 2005).
特性
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-10(2)11(3,4)16-12(15-10)9-6-5-8(14)7-13-9/h5-7,14H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPQXSAHAXDVRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590556 |
Source


|
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
CAS RN |
1310383-01-7 |
Source


|
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40590556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

